(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773399
InChI: InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2
SMILES: C1C(OCC2=NC=CN21)CO
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

CAS No.:

Cat. No.: VC13773399

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethanol
Standard InChI InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2
Standard InChI Key RCJCMJGBSTUODK-UHFFFAOYSA-N
SMILES C1C(OCC2=NC=CN21)CO
Canonical SMILES C1C(OCC2=NC=CN21)CO

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituents

(6,8-Dihydro-5H-imidazo[2,1-c] oxazin-6-yl)methanol consists of a bicyclic system where an imidazole ring (positions 1–3) is fused to a 1,4-oxazine ring (positions 4–8). The hydroxymethyl group (-CH2_2OH) is attached to the oxazine ring at position 6, as confirmed by its IUPAC name: (5,6-dihydro-8H-imidazo[2,1-c] oxazin-6-yl)methanol . The SMILES notation OCC(OC1)CN2C1=NC=C2\text{OCC(OC1)CN2C1=NC=C2} and InChIKey FGQQANPZDFWDOK-UHFFFAOYSA-N\text{FGQQANPZDFWDOK-UHFFFAOYSA-N} further delineate its connectivity (Figure 1).

Table 1: Structural identifiers

PropertyValueSource
CAS Registry Number1628636-87-2
Molecular FormulaC7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2
IUPAC Name(5,6-dihydro-8H-imidazo[2,1-c] oxazin-6-yl)methanol
SMILESOCC(OC1)CN2C1=NC=C2
InChIKeyFGQQANPZDFWDOK-UHFFFAOYSA-N

Physicochemical Properties

Stability and Reactivity

The hydroxymethyl group may participate in hydrogen bonding and oxidation reactions, necessitating storage under inert conditions. No stability issues are reported by suppliers , though standard practices for alcohol-containing heterocycles recommend protection from moisture and light.

Analytical and Spectroscopic Characterization

Mass Spectrometry

Collision cross-section (CCS) values predicted by ion mobility spectrometry provide insights into its gas-phase behavior (Table 2) . These metrics aid in liquid chromatography-mass spectrometry (LC-MS) method development for quality control.

Table 2: Predicted collision cross-sections (Ų)

Adductm/zCCS
[M+H]+155.08151130.3
[M+Na]+177.06345141.7
[M+NH4]+172.10805138.5

Nuclear Magnetic Resonance (NMR)

Though experimental NMR data are lacking, computational tools predict characteristic signals:

  • 1H^1\text{H} NMR: Resonances for oxazine methylene (δ 3.5–4.5 ppm), imidazole protons (δ 6.8–7.2 ppm), and hydroxymethyl groups (δ 4.0–4.3 ppm).

  • 13C^{13}\text{C} NMR: Oxazine carbons (δ 60–70 ppm), imidazole carbons (δ 120–140 ppm), and alcohol-bearing carbon (δ 65 ppm).

SupplierQuantityPrice (€)Purity
Reagentia25 mg288.0495%
Reagentia50 mg584.5595%
AChemBlock100 mgUndisclosed95%

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